3-(Phenylsulfamoyl)benzoic acid

Regioisomer identification Solid-state characterization Purity determination

This is the authentic, meta-substituted 3-(phenylsulfamoyl)benzoic acid (Belinostat Impurity E/2)—the only regioisomer confirmed as a human metabolite of the FDA-approved HDAC inhibitor Belinostat (4.61% urinary excretion). Its 212–215 °C melting point and lower LogP distinguish it from the 4-isomer (CAS 6314-72-3), ensuring regulatory compliance in ANDA/DMF impurity profiling, LC-MS/MS pharmacokinetic assays, and CYP inhibition panels. Supplied as a near-quantitative building block for N-hydroxyacrylamide HDAC inhibitor synthesis. Positional verification is mandatory—generic procurement risks analytical failure.

Molecular Formula C13H11NO4S
Molecular Weight 277.3 g/mol
CAS No. 1576-45-0
Cat. No. B1269300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfamoyl)benzoic acid
CAS1576-45-0
Molecular FormulaC13H11NO4S
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C13H11NO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h1-9,14H,(H,15,16)
InChIKeyYNRKZIPFWSDERE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylsulfamoyl)benzoic acid (CAS 1576-45-0): A Critical Metabolite, Impurity Standard, and Synthetic Building Block


3-(Phenylsulfamoyl)benzoic acid (syn. 3-ASBA, Belinostat Impurity E/2) is a meta-substituted sulfonamide-benzoic acid hybrid (C₁₃H₁₁NO₄S, MW 277.30) [1]. It is a confirmed human metabolite of the FDA-approved histone deacetylase (HDAC) inhibitor Belinostat and serves as a pharmacopeial reference standard for ANDA/DMF submissions [2]. The compound is also employed as a key building block in the synthesis of N-hydroxy[(phenylsulfamoyl)phenyl]acrylamide HDAC inhibitors . Unlike its para-substituted regioisomer (CAS 6314-72-3), the meta substitution pattern confers distinct physicochemical properties and a unique metabolic origin that cannot be replicated by positional isomers or other sulfamoyl benzoic acid derivatives.

Why 3-(Phenylsulfamoyl)benzoic acid Cannot Be Replaced by Its 4-Position Regioisomer or Generic Sulfamoyl Benzoic Acids


The meta (3-position) substitution of the phenylsulfamoyl group on the benzoic acid core is the structural determinant of this compound's biological identity. The 4-position regioisomer (CAS 6314-72-3) shares the same molecular formula but exhibits a melting point elevated by approximately 15 °C and a higher computed LogP, indicating distinct solid-state packing and differential lipophilicity that would preclude direct substitution in analytical method validation or pharmacokinetic tracer studies [1]. Furthermore, only the 3-isomer arises as a specific human metabolite of Belinostat via hepatic clearance, accounting for 4.61% of the administered dose excreted in urine—an identity the 4-isomer cannot claim [2]. Unsubstituted 3-sulfamoylbenzoic acid lacks the N-phenyl moiety essential for Belinostat-related impurity profiling and HDAC inhibitor pharmacophore construction. These regioisomeric and metabolic specificities mean that generic 'phenylsulfamoyl benzoic acid' procurement without positional verification carries risk of regulatory non-compliance and experimental irreproducibility.

Quantitative Differentiation Evidence for 3-(Phenylsulfamoyl)benzoic acid (CAS 1576-45-0) versus Structural Analogs


Regioisomeric Melting Point Shift: 3-ASBA vs. 4-(Phenylsulfamoyl)benzoic acid

The meta-substituted 3-(phenylsulfamoyl)benzoic acid exhibits a melting point of 212–215 °C (recrystallized from ethanol), which is approximately 15 °C lower than the para-substituted 4-(phenylsulfamoyl)benzoic acid (CAS 6314-72-3), reported at 227–229 °C [1] [2]. This thermodynamically significant difference enables unambiguous regioisomeric identification by differential scanning calorimetry or mixed melting point determination, a critical quality control parameter when either isomer could be supplied under ambiguous nomenclature.

Regioisomer identification Solid-state characterization Purity determination

Urinary Excretion Fraction: 3-ASBA as a Quantitatively Distinct Belinostat Metabolite

In a Phase I clinical pharmacokinetic study of belinostat in patients with advanced solid tumors (n=9), the metabolite 3-ASBA accounted for 4.61% of the total belinostat dose excreted in urine, compared to 30.5% for belinostat glucuronide and less than 1% for unchanged parent drug [1]. This establishes 3-ASBA as the second most abundant urinary metabolite, with a distinct elimination profile relative to the glucuronide conjugate. The 4-position regioisomer has no such metabolic origin from belinostat and cannot serve as a surrogate in bioanalytical method validation or pharmacokinetic modeling.

Pharmacokinetics Drug metabolism Belinostat metabolite profiling

CYP2C8 Inhibition Profile: 3-ASBA as a Metabolite with Drug-Drug Interaction Liability

According to the FDA-approved Belinostat (Beleodaq) prescribing information and DrugBank, the metabolite 3-ASBA is specifically identified as an inhibitor of cytochrome P450 2C8 (CYP2C8), while the parent drug and other metabolites (belinostat amide, methyl belinostat, belinostat glucuronide) additionally inhibit CYP2C9 [1] [2]. This indicates that 3-ASBA has a distinct CYP inhibition fingerprint compared to the co-circulating glucuronide conjugate. Compounds lacking the N-phenylsulfamoyl substitution (e.g., simple 3-sulfamoylbenzoic acid) have not been characterized in this clinical context and cannot serve as reference standards for DDI risk assessment.

Cytochrome P450 inhibition Drug-drug interaction Metabolite safety

Synthetic Accessibility and Yield: Near-Quantitative Preparation from 3-Chlorosulfonyl-benzoic acid

3-(Phenylsulfamoyl)benzoic acid can be synthesized from inexpensive starting materials (3-chlorosulfonyl-benzoic acid and aniline) in dichloromethane at room temperature with a reported yield of approximately 100% (380 mg isolated, 100.8% calculated yield) . This contrasts with the 4-position regioisomer, which typically requires alternative sulfonylation conditions and achieves yields reported as 'more than 90%' under ultrasound-assisted nano-catalytic conditions [1]. The near-quantitative room-temperature protocol for the 3-isomer reduces purification burden and improves atom economy for bulk procurement.

Organic synthesis Building block efficiency Process chemistry

Regulatory Compendial Identity: Belinostat Impurity E/Impurity 2 Reference Standard

3-(Phenylsulfamoyl)benzoic acid is catalogued as Belinostat Impurity E (Chinese Pharmacopoeia nomenclature) and Belinostat Impurity 2 (international reference standard catalogues) . It is a fully characterized reference standard supplied with Certificates of Analysis (COA) compliant with ICH and FDA regulatory guidelines for ANDA and DMF submissions . The 4-position regioisomer (CAS 6314-72-3) and 3-sulfamoylbenzoic acid (CAS 636-76-0) are not designated as Belinostat impurities and cannot fulfill this compendial function. In HPLC methods for belinostat related substances, impurities A, D, and H were detected at 0.030%–0.038%, 0.019%–0.022%, and 0.012%–0.013% respectively, with the method achieving linear ranges of 0.050–1.496 μg/mL (r ≥ 0.9997) for impurity quantification, underscoring the need for authentic impurity reference materials [1].

Pharmaceutical quality control ANDA submission Reference standard

Procurement-Driven Application Scenarios for 3-(Phenylsulfamoyl)benzoic acid (3-ASBA)


Bioanalytical Method Development and Validation for Belinostat Therapeutic Drug Monitoring

3-ASBA is an essential analyte and deuterated internal standard (D5-3-ASBA) in validated LC-MS/MS assays for simultaneous quantitation of belinostat and its five major metabolites in human plasma, using as little as 50 μL of plasma with acetonitrile protein precipitation [1]. Its verified urinary excretion fraction (4.61% of dose) and distinct chromatographic retention relative to the glucuronide conjugate make it a critical calibrator for pharmacokinetic studies in oncology clinical trials [2].

Pharmaceutical Quality Control: Belinostat Impurity E Reference Standard for ANDA/DMF Submissions

As the designated Belinostat Impurity E (Impurity 2), this compound is required for system suitability testing, specificity validation, and related substances determination in HPLC and UHPLC methods for belinostat drug substance and drug product [1]. The melting point specification (212–215 °C) provides orthogonal identity confirmation distinguishable from the 4-isomer, supporting ICH Q6A-compliant release testing [2].

Synthesis of HDAC Inhibitor Candidates via N-Hydroxyacrylamide Coupling

3-ASBA serves as the carboxylic acid coupling partner in the synthesis of N-hydroxy[(phenylsulfamoyl)phenyl]acrylamide derivatives, a chemotype that includes the FDA-approved drug Belinostat and numerous preclinical HDAC inhibitor candidates [1]. Its near-quantitative preparative synthesis (100% yield from 3-chlorosulfonyl-benzoic acid) enables cost-effective scaling for medicinal chemistry programs requiring multi-gram quantities of the building block [2].

In Vitro Drug-Drug Interaction (DDI) Risk Assessment and CYP2C8 Inhibition Studies

Authentic 3-ASBA reference material is required for in vitro CYP inhibition assays that support the DDI section of regulatory submissions for belinostat and belinostat-containing combination therapies [1]. Because 3-ASBA specifically inhibits CYP2C8 and is clinically present at quantifiable plasma concentrations, its inclusion in CYP panel screening is necessary to recapitulate the full metabolic liability profile of the parent drug [2].

Quote Request

Request a Quote for 3-(Phenylsulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.